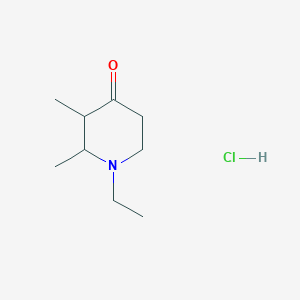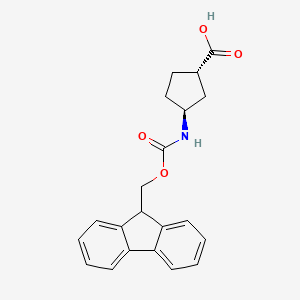![molecular formula C12H12N4S B7766298 5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766298.png)
5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an autosomal recessive disorder characterized by dysfunctional apolipoprotein A-I production, resulting in undetectable levels of apolipoprotein A-I in serum and markedly low levels of serum high-density lipoprotein cholesterol . This condition is associated with extensive atherosclerosis, xanthomas, and corneal opacities .
Vorbereitungsmethoden
The preparation methods for compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” involve synthetic routes and reaction conditions that are specific to the production of apolipoprotein A-I. Industrial production methods typically involve recombinant DNA technology to produce apolipoprotein A-I in bacterial or yeast systems. The protein is then purified through various chromatographic techniques to ensure high purity and functionality.
Analyse Chemischer Reaktionen
Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” has several scientific research applications:
Chemistry: It is used to study the structure and function of apolipoproteins and their role in lipid metabolism.
Biology: It is used to investigate the genetic and molecular basis of hypoalphalipoproteinemia and related disorders.
Medicine: It is used in the development of therapeutic strategies for treating lipid disorders and cardiovascular diseases.
Industry: It is used in the production of diagnostic kits and assays for measuring apolipoprotein levels in clinical samples.
Wirkmechanismus
The mechanism of action of compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” involves the inhibition of apolipoprotein A-I production, leading to decreased levels of high-density lipoprotein cholesterol. This results in impaired reverse cholesterol transport and increased risk of atherosclerosis. The molecular targets and pathways involved include the apolipoprotein A-I gene and its regulatory elements.
Vergleich Mit ähnlichen Verbindungen
Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” can be compared with other similar compounds, such as:
Primary hypoalphalipoproteinemia-1: This condition is caused by mutations in different genes and has a different clinical presentation.
Fish-eye disease: This condition also involves low levels of high-density lipoprotein cholesterol but is caused by mutations in the lecithin-cholesterol acyltransferase gene.
The uniqueness of compound “this compound” lies in its specific genetic cause and the resulting biochemical and clinical features.
Eigenschaften
IUPAC Name |
5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h3-6H,2,7H2,1H3,(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBHDEMYBUCXJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B7766232.png)

![4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B7766241.png)






![5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766306.png)
![5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766313.png)


